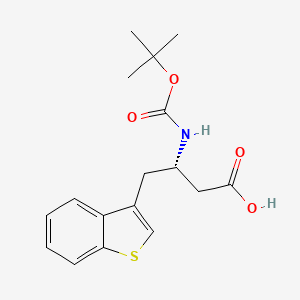

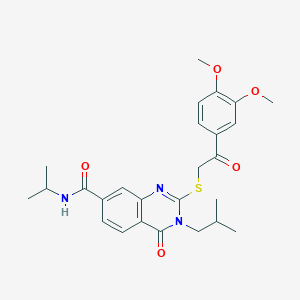

![molecular formula C9H11NO2S B2573072 8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol CAS No. 1483094-45-6](/img/structure/B2573072.png)

8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” is a heterocyclic organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of substituted benzo[b][1,4]oxazepine derivatives, which are similar to the compound , can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This novel synthetic method allows for the preparation of a series of benzo[b][1,4]oxazepine derivatives .Molecular Structure Analysis

The molecular structure of “8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” can be characterized by various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Chemical Reactions Analysis

The chemical reactions involving “8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” and similar compounds involve the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . The hydroxy proton of the aminophenol plays a crucial role in this process .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” can be analyzed using various techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement . The molecular weight of the compound is 197.25 .Aplicaciones Científicas De Investigación

Synthesis of Benzodiazepines

BDDA can be used in the synthesis of benzodiazepines . Benzodiazepines are privileged heteroaromatic molecules and are considered to be the core of an essential class of pharmaceutically active analogues . They are used in various medical applications such as anti-microbial, alcohol withdrawal syndrome (AWS), endothelin antagonist, hypnotics, anxiolytics, anticonvulsants, muscle relaxants, anticancer drugs, sedatives, and antipsychotics .

Cytotoxic Activities

BDDA and its derivatives have shown promising cytotoxic activities . In vitro investigation of compounds of this series, using a panel of two human tumor cell lines namely; human breast adenocarcinoma (MCF-7), and human colorectal carcinoma (HCT-116), revealed promising cytotoxic activities .

Synthesis of Benzopyranodiazepines

BDDA can be used in the synthesis of benzopyranodiazepines . These compounds are synthesized as bipod or tripod pharmacophoric architectures that could reinforce the cytotoxic impact .

Synthesis of Benzo[b][1,4]oxazepines

BDDA can be used in the synthesis of benzo[b][1,4]oxazepines . These are one of the rare classes of benzoxazepine derivatives .

Antioxidant Properties

BDDA and its derivatives have shown antioxidant properties . These properties were assessed by two different in vitro methods, namely, DPPH radical scavenging activity and ABTS radical scavenging activity .

Pharmacophoric Conjugates

BDDA can be used in the synthesis of unprecedented tri and/or tetrapod pharmacophoric conjugates . These conjugates are synthesized and properly elucidated using MS, IR, NMR, and elemental analysis .

Safety and Hazards

Direcciones Futuras

The future directions for research on “8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” and similar compounds could include further optimization and mechanism studies . Additionally, the development of novel synthetic methods and the exploration of their biological activities could be potential areas of future research .

Propiedades

IUPAC Name |

8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-6-4-7-8(5-9(6)13)12-3-1-2-11-7/h4-5,13H,1-3,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYBEAFJTINCGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C(=C2)N)S)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

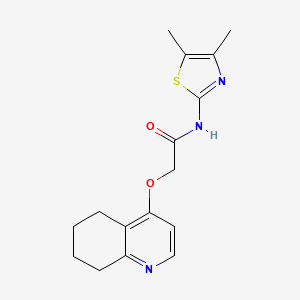

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2572991.png)

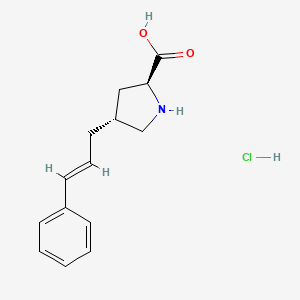

![methyl 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2572995.png)

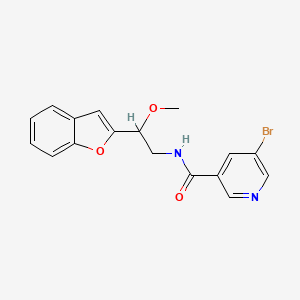

![2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile](/img/structure/B2573000.png)

![2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride](/img/structure/B2573006.png)

![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B2573007.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2573008.png)

![3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2573009.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2573010.png)

![2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B2573012.png)